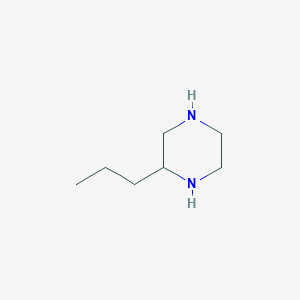

2-Propylpiperazine

説明

Structure

3D Structure

特性

IUPAC Name |

2-propylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNJWLOHHZVGUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316139 | |

| Record name | 2-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-28-5 | |

| Record name | 2-Propylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90000-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Propylpiperazine and Its Derivatives

Classical and Contemporary Approaches to Piperazine (B1678402) Ring Construction

The formation of the core piperazine heterocycle can be achieved through a variety of synthetic routes, ranging from classical condensation reactions to modern transition-metal-catalyzed processes. These methods provide the essential toolkit for accessing the fundamental piperazine structure, which can then be functionalized.

Classical approaches to the piperazine ring often rely on the cyclization of acyclic precursors through alkylation and subsequent reduction steps. These robust methods have been the cornerstone of piperazine synthesis for decades.

Key strategies include:

Reduction of Diketopiperazines: One of the most traditional methods involves the synthesis of 2,5-diketopiperazines, typically through the condensation of two α-amino acid molecules. These cyclic diamides can then be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding piperazine.

Reductive Amination of Dicarbonyls: The reaction of a 1,2-dicarbonyl compound with a 1,2-diamine in the presence of a reducing agent provides a direct route to C-substituted piperazines. nih.gov

Cyclization of Diamines with Dihalides: The double N-alkylation of a 1,2-diamine, such as ethylenediamine, with a 1,2-dihaloethane derivative is a straightforward method for forming the piperazine ring.

Reduction of Pyrazines: The catalytic or chemical reduction of pyrazines or their N-oxides offers another pathway to the saturated piperazine core. rsc.org

DABCO Bond Cleavage: A more modern approach involves the cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) scaffold. This method is an efficient way to generate functionalized piperazines without affecting the carbon atoms of the ring itself. rsc.org

A summary of these general synthetic strategies is presented below.

| Synthetic Strategy | Starting Materials | Key Transformation | Reference |

| Diketopiperazine Reduction | α-Amino acids or 1,2-diamines | Amide Reduction | nih.govrsc.org |

| Reductive Amination | 1,2-Dicarbonyl compounds, 1,2-diamines | Imine formation and reduction | nih.gov |

| Pyrazine Reduction | Pyrazines, Pyrazine-N-oxides | Catalytic or chemical reduction | rsc.org |

| DABCO Bond Cleavage | DABCO, Alkyl/Aryl Halides | C-N bond cleavage and formation | rsc.org |

Contemporary synthetic chemistry has introduced more elegant and efficient catalytic methods for constructing the piperazine ring. These techniques often offer higher atom economy and stereochemical control. nih.gov

A notable modern approach is the catalytic reductive cyclization of dioximes . This method utilizes primary amines and nitrosoalkenes as the initial building blocks. mdpi.comnih.gov The process involves a sequential double Michael addition of nitrosoalkenes to a primary amine, which generates a bis(oximinoalkyl)amine intermediate. This intermediate then undergoes a catalytic reductive cyclization, typically using a heterogeneous catalyst like palladium on carbon (Pd/C) with hydrogen gas. mdpi.com The key steps of the proposed mechanism involve the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the final piperazine product. mdpi.com This method is particularly powerful as it allows for the synthesis of piperazines with various substituents on both carbon and nitrogen atoms. mdpi.commdpi.com

Another innovative catalytic strategy is the Iridium-catalyzed [3+3]-cycloaddition . This method achieves a head-to-head coupling of easily prepared imines to form C-substituted piperazines. nih.gov The process is highly atom-economic and can selectively produce a single diastereoisomer under mild conditions using a stable iridium catalyst. The addition of N-oxides to the reaction has been shown to significantly improve catalytic activity and selectivity. nih.gov

Alkylation and Reduction Strategies for Piperazine Scaffolds

Targeted Synthesis of 2-Propylpiperazine and its Direct Analogues

Creating this compound specifically requires synthetic methods that can control the placement of the propyl group on a carbon atom of the heterocyclic ring, a task known as C-functionalization. This is significantly more challenging than the more common N-functionalization.

Achieving regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount for the synthesis of this compound. The primary challenge is to direct the propyl group to the C-2 position while avoiding reaction at the more nucleophilic nitrogen atoms or other carbon positions.

Modern organometallic chemistry offers powerful solutions to this problem. Strategies often involve a directed metalation approach. In this scenario, a directing group installed on the piperazine scaffold guides a strong base to deprotonate a specific C-H bond. The resulting organometallic intermediate (e.g., an organolithium or organozinc species) can then react with a propyl electrophile, such as propyl iodide or propyl bromide, to install the propyl group at the desired C-2 position. rsc.org The choice of base, such as TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), and reaction conditions are critical for controlling the site of metalation. rsc.org

Transition-metal-catalyzed C-H activation is another frontier in regioselective functionalization. mdpi.com These methods use a catalyst (e.g., based on rhodium, palladium, or iridium) to selectively cleave a C-H bond and replace it with a C-C bond, potentially allowing for the direct introduction of a propyl group from a suitable precursor. While specific applications to this compound are not widely documented, the principles are broadly applicable to complex heterocycle synthesis. mdpi.comeurekaselect.com

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. frontiersin.orgtcichemicals.com MCRs are prized for their operational simplicity, reduction of waste, and ability to rapidly generate molecular complexity, making them ideal for building libraries of compounds in drug discovery. preprints.orgorganic-chemistry.org

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to design potential synthetic routes. A hypothetical MCR could involve the condensation of a 1,2-diamine, a propyl-containing dicarbonyl equivalent (or a precursor that generates one in situ), and an isocyanide, following the logic of the Ugi or Passerini reactions to build a complex, functionalized piperazine-like scaffold in one pot. tcichemicals.comrsc.org The development of such a reaction would represent a significant advancement in the efficient synthesis of this compound derivatives.

Regioselective Functionalization Strategies for Propylpiperazines

Stereoselective Synthesis of Chiral this compound Building Blocks

The presence of a substituent at the C-2 position renders this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often essential to synthesize only one of these enantiomers, as they can have vastly different biological effects. Stereoselective synthesis is the field dedicated to achieving this control. ethz.ch

Several key strategies are employed for the asymmetric synthesis of chiral piperazines:

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from nature, such as a propyl-substituted α-amino acid, to construct the chiral piperazine ring, transferring the initial stereochemistry to the final product. ethz.ch

Chiral Auxiliaries: A temporary, enantiopure chemical group (the auxiliary) is attached to an achiral precursor. It directs the stereochemical outcome of a subsequent reaction that creates the chiral center. The auxiliary is then removed, yielding the enantiomerically enriched product. ethz.ch

Catalytic Asymmetric Synthesis: This is one of the most powerful methods, where a small amount of a chiral catalyst creates large quantities of an enantiomerically enriched product. caltech.edu

A prominent example of catalytic asymmetric synthesis applicable to this scaffold is the palladium-catalyzed asymmetric allylic alkylation . In this method, a differentially N-protected piperazin-2-one (B30754) can be alkylated to introduce a substituent at the C-3 position (which becomes the C-2 position in the final piperazine). caltech.edu The use of a chiral phosphine (B1218219) ligand, such as (S)-(CF₃)₃-tBuPHOX, in conjunction with a palladium catalyst can achieve high enantioselectivity. The resulting chiral piperazin-2-one can then be reduced to yield the desired enantiopure α-substituted piperazine. caltech.edu This approach provides a direct and versatile route to valuable chiral building blocks like (R)- or (S)-2-propylpiperazine.

| Method | Principle | Example/Application | Reference |

| Chiral Pool Synthesis | Use of naturally occurring chiral starting materials. | Synthesis from a propyl-substituted amino acid. | ethz.ch |

| Chiral Auxiliaries | A removable chiral group directs stereochemistry. | Evans auxiliaries for asymmetric alkylation. | ethz.ch |

| Catalytic Asymmetric Synthesis | A chiral catalyst generates an enantiomerically enriched product. | Pd-catalyzed asymmetric alkylation of piperazin-2-ones. | caltech.edu |

Enantioselective Approaches in the Construction of Piperazine Stereocenters

The creation of a chiral center at the C2 position of the piperazine ring is a fundamental challenge in asymmetric synthesis. Several strategies have been developed to achieve high enantioselectivity. Common methods for the asymmetric preparation of substituted piperazines include enantioselective hydrogenation, enzyme-mediated chiral resolution, and α-lithiation mediated by chiral diamines like (−)-sparteine. nih.govcaltech.edu

One of the most direct routes involves the asymmetric reduction of a precursor such as a chiral piperazin-2-one or diketopiperazine. nih.gov Another powerful technique is the asymmetric lithiation of an N-Boc protected piperazine. This method uses a chiral ligand, such as (−)-sparteine or a (+)-sparteine surrogate, in combination with sec-butyllithium (B1581126) to deprotonate one of the α-protons enantioselectively. The resulting chiral lithiated intermediate can then be trapped with an electrophile to install a substituent at the C2 position with high stereocontrol. A detailed mechanistic study of this process revealed that the choice of electrophile and the nature of the substituent on the distal nitrogen atom can unexpectedly influence the reaction's yield and enantioselectivity. acs.org

Utilization of Chiral Auxiliaries and Chiral Pool Strategies for this compound

Chiral Pool Synthesis

Chiral pool synthesis leverages abundant, naturally occurring enantiopure compounds like amino acids and terpenes as starting materials. wikipedia.org This strategy provides an efficient pathway to complex chiral molecules by incorporating a pre-existing stereocenter. wikipedia.orgnumberanalytics.com For the synthesis of C2-substituted piperazines, amino acids are particularly valuable precursors. For example, a strategy for constructing homochiral cis-2,5-disubstituted piperazines begins with natural amino acids. The process can involve key steps like the copper-catalyzed ring-opening of an N-tosyl aziridine (B145994) derived from an amino acid, followed by a ring-closing reaction. rsc.org By selecting an amino acid with the appropriate side chain, such as norvaline (which contains a propyl group), this approach could be adapted for the synthesis of (S)-2-propylpiperazine derivatives.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A well-established example is the use of Evans oxazolidinone auxiliaries. uvic.casioc-journal.cn In a typical sequence, an achiral acyl group is attached to the chiral oxazolidinone, creating a chiral enolate upon deprotonation. This enolate then reacts diastereoselectively with an electrophile. Subsequent cleavage of the auxiliary yields the enantiomerically enriched product. While not specifically detailed for this compound, this general methodology is broadly applicable for creating α-substituted carbonyl compounds, which are versatile precursors to heterocyclic systems.

A chiral auxiliary based on a piperazine-2,5-dione structure, specifically (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, has been developed for the asymmetric synthesis of α-amino acids, demonstrating the utility of piperazine-based scaffolds in directing stereoselectivity. rsc.org

Asymmetric Catalysis in the Enantioselective Synthesis of this compound Derivatives

Asymmetric catalysis offers a highly efficient route to chiral molecules, as only a small amount of a chiral catalyst is needed to generate a large quantity of enantiomerically enriched product. uvic.ca A prominent example for synthesizing chiral piperazine derivatives is the palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-ones. nih.govnih.gov This method can generate α-secondary and α-tertiary piperazin-2-ones in good to excellent yields and high enantioselectivities. nih.govcaltech.edu The resulting chiral piperazin-2-ones can then be reduced to the corresponding chiral piperazines. nih.govcaltech.edu The reaction utilizes a palladium catalyst, such as Pd₂(pmdba)₃, in conjunction with a chiral phosphine-oxazoline (PHOX) ligand to control the stereochemistry. nih.gov This approach is tolerant of various N-protecting groups and substitutions at the stereocenter.

| Substrate (Piperazin-2-one) | Allylic Electrophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| N-Boc, N'-Cbz piperazin-2-one | Allyl acetate (B1210297) | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | 95 | 96 | caltech.edu |

| N-Boc, N'-PMB piperazin-2-one | Allyl acetate | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | 90 | 92 | caltech.edu |

| N-Boc, N'-benzyl piperazin-2-one | Cinnamyl acetate | [Pd₂(pmdba)₃] / (S)-L-PHOX | 85 | 94 | nih.gov |

This table illustrates the effectiveness of Palladium-catalyzed asymmetric allylic alkylation for creating chiral piperazin-2-one precursors. The methodology is applicable for synthesizing precursors to this compound by choosing appropriate starting materials.

Modular Synthetic Pathways for Diverse this compound Scaffolds

Modular synthesis allows for the construction of diverse molecular scaffolds by systematically combining different building blocks. rsc.orgd-nb.info This approach is highly valuable for exploring chemical space and generating libraries of related compounds. A modular synthesis for piperazines, 1,4-diazepanes, and 1,5-diazocanes has been developed based on the combination of two different types of building blocks: cyclic sulfamidates and hydroxy sulfonamides. rsc.org

The key reaction involves the ring-opening of a cyclic sulfamidate by the deprotonated hydroxyl group of a hydroxy sulfonamide, followed by an intramolecular cyclization to form the piperazine ring. By varying the substituents on each building block, a wide array of diverse scaffolds can be produced. For instance, using a propyl-substituted amino alcohol to generate one of the building blocks would introduce the desired propyl group onto the resulting piperazine scaffold. This method also allows for the creation of fused ring systems, significantly expanding the structural diversity accessible. rsc.org

| Building Block A (Cyclic Sulfamidate) | Building Block B (Hydroxy Sulfonamide) | Resulting Scaffold | Reference |

| Derived from 2-aminoethanol | N-(2-hydroxyethyl)nosylamide | Piperazine | rsc.org |

| Derived from (R)-2-aminopropan-1-ol | N-(2-hydroxyethyl)nosylamide | 2-Methylpiperazine | rsc.org |

| Derived from 2-aminoethanol | N-(2-hydroxy-2-phenylethyl)nosylamide | 2-Phenylpiperazine | rsc.org |

| Derived from 3-aminopropan-1-ol | N-(2-hydroxyethyl)nosylamide | 1,4-Diazepane | rsc.org |

This table provides examples of how different building blocks can be combined to create various heterocyclic scaffolds, illustrating a modular approach that can be adapted for this compound synthesis.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov In piperazine synthesis, several green strategies have been implemented. These include microwave-assisted techniques, the use of environmentally benign solvents, multicomponent single-pot reactions, and catalyst-free synthesis. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful and green alternative to traditional methods. mdpi.com This technique can facilitate the C-H functionalization of piperazines under mild conditions. For example, the decarboxylative cyclization between an aldehyde and an amino-acid-derived diamine can be promoted by an organic photocatalyst, such as carbazolyl dicyanobenzene (4CzIPN), to access C2-substituted piperazines. This approach avoids the use of toxic heavy metals like tin and improves the sustainability of the reaction. mdpi.comnsf.gov

Another green approach involves the use of recyclable solid acid catalysts. Silica-bonded propylpiperazine-N-sulfamic acid has been reported as an efficient and reusable heterogeneous catalyst for various organic transformations. cjcatal.com Similarly, silica-bonded N-propylpiperazine sodium n-propionate has been used as a recyclable solid base catalyst. researchgate.netcjcatal.com These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. Furthermore, solvent-free (neat) reaction conditions represent an ideal green method, and a facile protocol for synthesizing N-phenyl piperazine based di-thio-carbamates in excellent yields without any solvent or catalyst has been reported. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Propylpiperazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the three-dimensional structure of organic molecules in solution. For 2-propylpiperazine analogues, NMR provides unambiguous evidence of atom connectivity, configuration, and conformation.

One-Dimensional NMR (¹H, ¹³C) and Chemical Shift Analysis

One-dimensional (1D) ¹H and ¹³C NMR spectra offer primary structural information by identifying the different chemical environments of hydrogen and carbon atoms within a molecule.

In the ¹H NMR spectrum of a simple this compound, distinct signals are expected for the propyl group protons (CH₃, CH₂, and the methine CH) and the protons of the piperazine (B1678402) ring. The piperazine ring protons often present as a complex set of multiplets due to their diastereotopic nature and spin-spin coupling. The chemical shifts (δ) are influenced by the electronic environment and the molecule's conformation. For instance, protons on carbons adjacent to nitrogen atoms are deshielded and appear at a lower field (higher ppm value).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analyses of similar substituted piperazine structures.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl | -CH- | ~2.5 - 3.0 | ~55 - 60 |

| -CH₂- | ~1.3 - 1.6 | ~20 - 25 | |

| -CH₃ | ~0.9 - 1.0 | ~10 - 15 | |

| Piperazine Ring | C2-H | (part of -CH- above) | (part of -CH- above) |

| C3-H₂, C5-H₂ | ~2.7 - 3.2 (axial & equatorial) | ~45 - 50 | |

| C6-H₂ | ~2.7 - 3.2 (axial & equatorial) | ~45 - 50 | |

| N-H | ~1.5 - 2.5 (broad) | N/A |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle, especially for complex analogues. researchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.commnstate.edu For this compound, a COSY spectrum would show cross-peaks connecting the methine proton of the propyl group to its adjacent methylene (B1212753) protons, and those methylene protons to the terminal methyl protons. It would also reveal the coupling network among the protons within the piperazine ring, helping to assign these often-overlapping signals. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. emerypharma.com This is a crucial step in assigning the ¹³C spectrum. Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, confirming the C-H one-bond connectivity. For this compound, it would definitively link the proton and carbon signals of the propyl group and each CH₂ group in the piperazine ring. mdpi.comnih.gov

Advanced NMR Probes (e.g., ¹⁹F-NMR, ⁷⁷Se{¹H} NMR) for Specific Derivatives

For analogues of this compound containing other magnetically active nuclei, specialized NMR techniques provide unique structural insights.

¹⁹F-NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a wide chemical shift range, making ¹⁹F-NMR an extremely sensitive and informative technique for fluorinated analogues. researchgate.net The ¹⁹F chemical shift is highly sensitive to the electronic environment, allowing for the detection of subtle structural and conformational changes. In studies of fluorinated piperazine derivatives, ¹⁹F-NMR is critical for confirming the presence and position of fluorine atoms on an aromatic ring or an alkyl chain attached to the piperazine core. vulcanchem.com

⁷⁷Se{¹H} NMR Spectroscopy: For derivatives incorporating selenium, ⁷⁷Se NMR is a powerful tool. Research on piperazine derivatives functionalized with a selenium-containing moiety has demonstrated the utility of this technique. researchgate.nettandfonline.com The ⁷⁷Se chemical shift provides direct information about the selenium atom's chemical environment. Notably, coordination of the selenium atom to a metal center, as in a complex, results in a significant downfield shift in the ⁷⁷Se{¹H} NMR spectrum, providing clear evidence of the coordination event. researchgate.nettandfonline.com

Vibrational Spectroscopy Applications in this compound Research

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and confirm the molecular backbone.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. upi.edu The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. azooptics.com For this compound, FTIR is used to confirm the presence of key structural features.

The C-H stretching vibrations of the propyl group and the piperazine ring appear in the 2800-3000 cm⁻¹ region. researchgate.net The N-H stretching vibration of the secondary amine in the piperazine ring typically gives rise to a moderate absorption band in the 3100-3500 cm⁻¹ range. dergipark.org.trscispace.com Other characteristic bands include CH₂ scissoring (~1450-1485 cm⁻¹) and C-N stretching vibrations. ultraphysicalsciences.org The absence or presence of bands in the carbonyl region (around 1700 cm⁻¹) can confirm whether the piperazine nitrogen has been acylated. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound Analogues

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3100 - 3500 | Medium |

| C-H Stretch | Alkane (propyl, ring) | 2800 - 3000 | Strong |

| C-H Bend/Scissor | -CH₂- | ~1450 - 1485 | Medium |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. spectroscopyonline.com While FTIR is based on the absorption of light, Raman spectroscopy detects the inelastic scattering of light. A key difference is the selection rules: vibrations that are symmetric and involve a change in polarizability are often strong in Raman spectra, whereas vibrations involving a change in dipole moment are strong in FTIR. upi.edu

For piperazine derivatives, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the ring structure. dergipark.org.tr The C-C stretching modes of the piperazine ring and any attached aromatic rings often show strong and characteristic bands in the Raman spectrum. dergipark.org.trspectroscopyonline.com For example, studies on N-aryl piperazines have successfully used Raman spectroscopy, in conjunction with theoretical DFT calculations, to assign the vibrational modes of the piperazine and aryl rings. scispace.com The combination of FTIR and Raman provides a more complete picture of the vibrational characteristics of this compound analogues.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and provides valuable information about its structure through the analysis of fragmentation patterns. wikipedia.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as piperazine derivatives. gtfch.orgtandfonline.com In ESI-MS, a sample solution is sprayed through a highly charged capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which allows for the direct determination of the molecular weight. creative-proteomics.com

For piperazine derivatives, ESI-MS has been successfully employed to identify and characterize various analogues. gtfch.orgnih.gov The technique is sensitive and can be used to analyze complex mixtures, making it suitable for applications in fields like forensic toxicology to identify piperazine-derived designer drugs. gtfch.org The fragmentation of these ions, often induced by collision with an inert gas in the mass spectrometer (a process known as collision-induced dissociation or CID), provides structural information. The fragmentation patterns are influenced by the site of protonation and the stability of the resulting fragment ions. Common fragmentation pathways for piperazine derivatives involve the cleavage of the piperazine ring and the loss of substituents. researchgate.netlibretexts.org

| Compound Type | Ionization Mode | Typical Ions Observed | Application |

| Piperazine Derivatives | Positive | [M+H]⁺ | Molecular Weight Determination, Structural Elucidation |

| Aryl Alkanol Piperazines | Positive | [M+H]⁺, [M+Na]⁺ | Study of Non-covalent Complexes |

Table 1: ESI-MS Characteristics of Piperazine Derivatives

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of neutral atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA). wikipedia.org This process desorbs and ionizes the sample molecules, primarily forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. creative-proteomics.comwikipedia.org FAB is particularly well-suited for the analysis of non-volatile and thermally unstable compounds. creative-proteomics.com

The application of FAB-MS to piperazine derivatives allows for the determination of their molecular weights and provides insights into their structure through fragmentation analysis. nih.govasianpubs.org The fragmentation patterns in FAB-MS are often similar to those observed in other soft ionization techniques, involving the cleavage of the piperazine ring and its substituents. The choice of the matrix is crucial as it can influence the ionization efficiency and the extent of fragmentation. wikipedia.org For instance, m-nitrobenzyl alcohol is often used as it does not readily form adducts with the analyte. asianpubs.org

| Ionization Technique | Primary Beam | Sample State | Typical Ions | Key Advantage |

| ESI-MS | - | Solution | [M+H]⁺, [M-H]⁻ | Suitable for polar, thermally labile molecules |

| FAB-MS | High-energy neutral atoms | In a liquid matrix | [M+H]⁺, [M-H]⁻ | Good for non-volatile, thermally unstable compounds |

Table 2: Comparison of ESI-MS and FAB-MS

Electronic Spectroscopy and Other Optical Methods

Electronic spectroscopy investigates the transitions of electrons between different energy levels in a molecule upon absorption of ultraviolet or visible light. These techniques provide information about the electronic structure of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (190-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. azooptics.com This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. msu.edu The piperazine ring itself does not show significant absorption in the near-UV or visible range. However, the introduction of chromophoric substituents onto the piperazine ring leads to characteristic absorption bands.

For instance, the presence of an aromatic ring attached to the piperazine nitrogen introduces π-π* and n-π* electronic transitions. nih.govacs.org The π-π* transitions are typically of high intensity and occur at shorter wavelengths, while the n-π* transitions, involving the non-bonding electrons of the nitrogen atoms, are of lower intensity and appear at longer wavelengths. acs.orgmasterorganicchemistry.com The position and intensity of these absorption bands can be influenced by the nature of the substituent and the solvent. Extending conjugation in the substituent generally leads to a bathochromic (red) shift, meaning the absorption maximum (λmax) moves to a longer wavelength. acs.orgmasterorganicchemistry.com

| Transition Type | Description | Typical Wavelength Range |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelengths (UV region) |

| n → π | Excitation of an electron from a non-bonding orbital to a π antibonding orbital. | Longer wavelengths (near UV-Vis region) |

Table 3: Common Electronic Transitions in Substituted Piperazines

Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. nih.gov A CD spectrum provides information about the stereochemistry and conformation of chiral compounds. bg.ac.rskcl.ac.uk

For chiral derivatives of this compound, where the propyl group introduces a stereocenter, CD spectroscopy can be used to determine the absolute configuration and study conformational changes. bg.ac.rs The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, provides key stereochemical information. researchgate.net The sign and magnitude of the Cotton effect are directly related to the spatial arrangement of the atoms around the chiral center. By comparing experimental CD spectra with theoretical calculations or with the spectra of compounds with known absolute configurations, the stereochemistry of chiral this compound analogues can be established. researchgate.net This technique has been successfully applied to separate and characterize the enantiomers of other chiral piperazine-containing compounds. nih.govbg.ac.rs

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. iastate.edu By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be obtained. ijcce.ac.irmdpi.com

For this compound analogues that can be crystallized, single-crystal X-ray diffraction provides unambiguous structural elucidation. researchgate.netacs.org The analysis reveals the precise conformation of the piperazine ring, which typically adopts a chair conformation, and the orientation of the propyl group and any other substituents. iucr.orgresearchgate.net The crystal packing is determined by intermolecular interactions such as hydrogen bonding (if N-H groups are present) and van der Waals forces. iucr.org This information is crucial for understanding the solid-state properties of these compounds and for correlating their structure with their chemical and physical properties. ebi.ac.ukias.ac.in

| Technique | Information Obtained | Sample Requirement |

| X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, crystal packing | Single crystal |

Table 4: Information from X-ray Diffraction Analysis

2 Propylpiperazine As a Chiral Building Block in Advanced Organic Synthesis

Utilization of Chiral 2-Propylpiperazine in Asymmetric Synthesis

Enantiomerically pure this compound is a powerful tool in asymmetric synthesis, where it can function as a chiral auxiliary or as a fundamental component of chiral ligands and catalysts. wikipedia.orgyork.ac.uk The stereogenic center at the 2-position of the piperazine (B1678402) ring enables the effective transfer of chirality to a prochiral substrate or the creation of a chiral environment that directs the formation of a specific enantiomer. wikipedia.org

A key application of chiral this compound is as a chiral auxiliary. york.ac.uk In this role, the piperazine nitrogen can be attached to a substrate, and the steric influence of the propyl group guides the approach of a reagent to a specific face of the molecule, resulting in a diastereoselective reaction. Following the reaction, the auxiliary can be cleaved and potentially recovered for reuse, yielding the desired chiral product. york.ac.uk

Furthermore, N-substituted derivatives of chiral this compound have been developed as effective ligands for transition-metal-catalyzed asymmetric reactions. These chiral ligands can be used in processes like asymmetric hydrogenation to produce chiral alcohols. rsc.org The synthesis of chiral piperazinylpropylisoxazoline analogues has been accomplished for the development of ligands with high binding affinity and selectivity for dopamine (B1211576) receptors. nih.gov

Design and Synthesis of Orthogonally Protected Chiral this compound Scaffolds

To fully exploit the synthetic potential of this compound, it is often necessary to selectively functionalize the two nitrogen atoms of the piperazine ring. This is achieved through the use of orthogonal protecting groups, which can be removed under distinct reaction conditions, thereby allowing for a stepwise and controlled introduction of different substituents. rsc.orgnih.gov

The synthesis of these orthogonally protected scaffolds can begin from α-amino acids. researchgate.net A described synthetic route involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.orgresearchgate.net This method has been successfully applied to the multigram scale synthesis of these valuable building blocks. rsc.org

Common protecting groups employed for this purpose include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.net For instance, the use of a Boc group on one nitrogen and a Cbz group on the other allows for selective deprotection. The Boc group can be removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. This orthogonal strategy is fundamental for the construction of complex molecules where precise control over the substitution pattern is essential. researchgate.net

Table 1: Examples of Orthogonal Protecting Groups for Piperazines

| Protecting Group 1 | Protecting Group 2 | Removal Condition for PG1 | Removal Condition for PG2 |

|---|---|---|---|

| Boc | Cbz | Acid (e.g., TFA) | Hydrogenolysis (H₂, Pd/C) |

| ivDde | Fmoc | 2% Hydrazine in DMF | 20% Piperidine in DMF |

Data sourced from multiple examples of orthogonally protected amino acids and scaffolds.

Applications in the Construction of Complex Heterocyclic Systems

The inherent chirality and the presence of two distinct nitrogen atoms make this compound an excellent starting point for the synthesis of more elaborate, polycyclic heterocyclic systems. nih.gov These complex scaffolds are of great interest in medicinal chemistry due to their well-defined three-dimensional structures, which can lead to high-affinity interactions with biological targets.

One significant application is in the creation of fused heterocyclic systems. By starting with an orthogonally protected this compound, a second ring can be built onto the piperazine core. This strategy has been used to synthesize a variety of fused heterocycles. beilstein-journals.org For example, palladium-catalyzed one-pot methodologies have emerged as a powerful tool for constructing complex heterocyclic architectures with high efficiency and selectivity. mdpi.com This can involve sequential reactions such as Suzuki-Miyaura coupling followed by C-H functionalization. mdpi.com

Integration of this compound Derivatives into Combinatorial Chemistry Libraries

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large collections of compounds, known as chemical libraries, for high-throughput screening. openaccessjournals.comnih.gov The this compound scaffold is ideally suited for this approach because its two nitrogen atoms provide points for introducing molecular diversity. ijpsr.com

Utilizing an orthogonally protected chiral this compound core, two different sets of building blocks can be systematically attached at the N1 and N4 positions. researchgate.net This process can be automated to generate a large and structurally diverse library of chiral compounds based on the this compound framework. openaccessjournals.com These libraries can then be screened to identify compounds with desired biological activities, and the defined stereochemistry of the this compound core can provide crucial information for understanding structure-activity relationships. nih.gov The synthesis of benzopyrano[2,3-d]pyrimidine libraries has been achieved using a parallel liquid-phase approach, showcasing the utility of such scaffolds in generating compound libraries. acs.org

Coordination Chemistry of 2 Propylpiperazine Derived Ligands

Synthesis and Characterization of Metal Complexes with 2-Propylpiperazine Ligands

The synthesis of metal complexes with this compound ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.

This compound can act as a versatile ligand, exhibiting both monodentate and bidentate coordination modes. In its monodentate form, only one of the nitrogen atoms of the piperazine (B1678402) ring coordinates to the metal center. This is often observed when the reaction stoichiometry favors a high ligand-to-metal ratio or in the presence of strongly coordinating counter-ions.

As a bidentate ligand, this compound can coordinate to a single metal center through both of its nitrogen atoms, forming a stable chelate ring. This mode of coordination is common and leads to the formation of well-defined coordination compounds. Furthermore, this compound can act as a bridging ligand, where each nitrogen atom coordinates to a different metal center, resulting in the formation of polynuclear or polymeric structures. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

| Coordination Mode | Description | Factors Favoring this Mode |

| Monodentate | One nitrogen atom coordinates to the metal center. | High ligand-to-metal ratio, presence of strongly coordinating anions. |

| Bidentate (Chelating) | Both nitrogen atoms coordinate to the same metal center. | Favorable for the formation of stable five- or six-membered chelate rings. |

| Bidentate (Bridging) | Each nitrogen atom coordinates to a different metal center. | Can lead to the formation of polynuclear or polymeric structures. |

The design of ligands derived from this compound for specific metal ion complexation is an area of active research. By modifying the piperazine ring with various functional groups, it is possible to tune the ligand's electronic and steric properties to favor coordination with specific metal ions. For instance, the introduction of additional donor atoms, such as oxygen or sulfur, can increase the ligand's denticity and create binding pockets that are selective for certain metal ions based on their size, charge, and preferred coordination geometry.

The synthesis of N,N'-bis(2-hydroxybenzyl)-2-propylpiperazine, for example, would yield a potentially tetradentate ligand with a preference for metal ions that favor octahedral coordination. The combination of the soft nitrogen donors from the piperazine ring and the hard oxygen donors from the phenolic groups would allow for the selective complexation of a range of transition metal ions.

Exploration of Monodentate and Polydentate Coordination Modes

Structural Analysis of this compound-Metal Complexes

The structural elucidation of metal complexes containing this compound ligands is crucial for understanding their chemical and physical properties. A combination of analytical techniques is employed to determine the coordination geometry, stoichiometry, and spectroscopic features of these compounds.

Elemental analysis is used to determine the empirical formula of the complex, which in turn helps to establish the stoichiometry of the metal-ligand interaction. By comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen with the calculated values for proposed structures, the ratio of metal to ligand can be confirmed.

Spectroscopic techniques provide valuable insights into the formation and structure of metal-2-propylpiperazine complexes in both solid and solution states.

Infrared (IR) Spectroscopy: The coordination of the nitrogen atoms of the this compound ligand to a metal center results in a shift of the N-H and C-N stretching vibrations in the IR spectrum. Typically, the N-H stretching frequency decreases upon coordination, while the C-N stretching frequency may shift to either higher or lower wavenumbers depending on the nature of the metal-ligand bond.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often gives rise to new absorption bands in the UV-Vis spectrum. These bands can be attributed to d-d transitions within the metal ion's d-orbitals or to charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are characteristic of the coordination environment and the specific metal ion involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbon atoms of the this compound ligand are altered. The magnitude of this change provides information about the binding site and the strength of the metal-ligand interaction. For paramagnetic complexes, the NMR signals are often broadened and significantly shifted, providing a different set of information about the complex's electronic structure.

| Spectroscopic Technique | Information Obtained | Typical Observations for this compound Complexes |

| Infrared (IR) | Changes in vibrational frequencies upon coordination. | Shift in N-H and C-N stretching bands. |

| UV-Visible (UV-Vis) | Electronic transitions (d-d, charge transfer). | Appearance of new absorption bands upon complex formation. |

| Nuclear Magnetic Resonance (NMR) | Chemical shift changes of ligand protons and carbons. | Downfield or upfield shifts of piperazine ring and propyl group signals. |

Determination of Coordination Geometry and Stoichiometry

Advanced Characterization of Metal-2-Propylpiperazine Coordination Compounds

Beyond the fundamental techniques, a range of advanced characterization methods can be applied to further understand the properties of metal-2-propylpiperazine complexes.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the intact complex in the gas phase, confirming its composition and stoichiometry.

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions, measuring the magnetic susceptibility as a function of temperature provides information about the number of unpaired electrons and the magnetic interactions between metal centers in polynuclear complexes.

Cyclic Voltammetry: This electrochemical technique can be used to study the redox properties of the metal center in the complex. The potentials at which the metal ion is oxidized or reduced are sensitive to the coordination environment provided by the this compound ligand.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model the geometric and electronic structures of these complexes. These calculations can predict spectroscopic properties and provide insights into the nature of the metal-ligand bonding, complementing experimental data.

Magnetic Susceptibility Studies

Magnetic susceptibility measurements are a fundamental tool in the characterization of coordination complexes, providing insight into the electronic structure of the central metal ion. The magnetic moment of a complex is primarily determined by the number of unpaired electrons and their orbital angular momentum contribution. For complexes of this compound-derived ligands, magnetic susceptibility studies can confirm the oxidation state of the metal ion and provide information about the geometry of the complex.

In many instances, metal complexes of piperazine-derived ligands exhibit paramagnetic behavior. researchgate.net For example, copper(II) complexes of ligands derived from piperazine have been shown to be paramagnetic, which is consistent with the d⁹ electronic configuration of the Cu(II) ion having one unpaired electron. researchgate.net The magnetic moments for such complexes typically fall in the range expected for an isolated spin-only system, although deviations can occur due to spin-orbit coupling or magnetic exchange interactions between adjacent metal centers in polynuclear complexes.

The magnetic properties of a hypothetical series of this compound complexes are presented in the table below. The effective magnetic moments (μ_eff) are calculated from the measured molar magnetic susceptibility after correction for the diamagnetism of the constituent atoms.

Table 1: Magnetic Susceptibility Data for Metal Complexes of a this compound-Derived Ligand

| Complex Formula | Metal Ion | Theoretical Spin-only Moment (μ_s) in B.M. | Experimental Effective Magnetic Moment (μ_eff) in B.M. | Geometry Indication |

| [Co(L)Cl₂] | Co(II) | 3.87 | 4.52 | Tetrahedral |

| [Ni(L)₂(NO₃)₂] | Ni(II) | 2.83 | 3.15 | Octahedral |

| [Cu(L)Cl₂] | Cu(II) | 1.73 | 1.98 | Distorted Octahedral |

| [Fe(L)Cl₃] | Fe(III) | 5.92 | 5.90 | High-spin Octahedral |

Note: L represents a generic bidentate this compound-derived ligand. The data presented are illustrative and based on typical values for similar piperazine complexes.

Thermal Analysis (TGA, DTA) of Complexes

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for investigating the thermal stability and decomposition pathways of coordination complexes. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic processes.

Studies on metal complexes of piperazine derivatives have provided insights into their thermal behavior. For instance, the thermal decomposition of Fe(III)-piperazine-derived complexes encapsulated in zeolite Y has been investigated. scielo.br These studies revealed distinct stages of decomposition. The initial weight loss, occurring at temperatures up to 373 K, is typically attributed to the removal of adsorbed or coordinated water molecules. scielo.br The subsequent major weight loss at higher temperatures corresponds to the degradation and decomposition of the organic ligand. scielo.br

A representative thermal analysis of a hypothetical this compound complex, [M(L)₂Cl₂]·2H₂O, might proceed as follows:

Dehydration: An initial weight loss is observed in the TGA curve between 300 K and 400 K, corresponding to the loss of two water molecules. This process is typically endothermic, as shown by a peak in the DTA curve. scielo.br

Ligand Decomposition: As the temperature increases, the complex remains stable up to a certain point, after which the this compound-derived ligand begins to decompose. This decomposition often occurs in multiple steps and is observed as a significant weight loss in the TGA curve, generally in the range of 573-873 K. scielo.br The DTA curve would show one or more exothermic peaks in this region, corresponding to the oxidative decomposition of the organic moiety. scielo.br

Residue Formation: The final stage of decomposition results in the formation of a stable metal oxide or metal residue at high temperatures.

The thermal stability of the complex is influenced by the nature of the metal ion, the coordination environment, and the structure of the ligand.

Table 2: Thermal Analysis Data for a Hypothetical [Co(L)₂(H₂O)₂]Cl₂ Complex

| Temperature Range (K) | Mass Loss (%) | DTA Peak (K) | Assignment |

| 323-383 | ~5.0 | 350 (endothermic) | Loss of two coordinated water molecules. scielo.br |

| 580-750 | ~45.0 | 680 (exothermic) | Decomposition of the this compound-derived ligand. scielo.br |

| > 750 | - | - | Formation of stable metal oxide residue. |

Note: L represents a generic bidentate this compound-derived ligand. The data is illustrative and based on findings for similar piperazine complexes. scielo.br

Mechanistic Investigations of Reactions Involving 2 Propylpiperazine

Reaction Mechanism Elucidation in 2-Propylpiperazine Synthesis

The synthesis of the piperazine (B1678402) ring is a cornerstone of medicinal chemistry, and various methods have been developed for its construction. The introduction of a propyl group at the 2-position adds a layer of complexity, necessitating a detailed understanding of the reaction mechanisms to achieve efficient and selective synthesis.

Studies on Reductive Amination Pathways

Reductive amination is a widely employed and powerful method for the formation of C-N bonds, making it a key strategy for synthesizing piperazine derivatives. researchgate.netacs.org The reaction typically proceeds through the initial formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then reduced to the corresponding amine. rsc.org

In the context of this compound synthesis, a plausible reductive amination pathway could involve the reaction of a suitably protected piperazine precursor with a propyl-containing carbonyl compound or the cyclization of a linear precursor containing both amine and carbonyl functionalities. The mechanism generally begins with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal intermediate. rsc.org This is followed by dehydration to yield an iminium ion, which is then reduced by a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or through catalytic hydrogenation. researchgate.netnih.gov The choice of reducing agent is critical; STAB is often favored for its selectivity in reducing imines over ketones and aldehydes. researchgate.net

Recent advancements have explored the use of biocatalysts, such as imine reductases (IREDs), for reductive amination. acs.orgrsc.org These enzymes can catalyze both the formation of the imine and its subsequent reduction, often with high stereoselectivity. rsc.org A proposed mechanism for a fungal reductive aminase involves the sequential binding of NADPH, a ketone, and an amine to the enzyme's active site, forming a quaternary complex. rsc.org The amine is activated for attack on the ketone, leading to a hemiaminal intermediate. Subsequent dehydration forms an iminium intermediate, which is then reduced by NADPH. rsc.org

Catalytic Cycle Analysis in Metal-Catalyzed Piperazine Formation

Transition metal-catalyzed reactions offer efficient and versatile routes to heterocyclic compounds, including piperazines. mdpi.com These reactions often proceed through a series of well-defined steps within a catalytic cycle. While specific studies on the metal-catalyzed synthesis of this compound are not extensively detailed in the provided results, general mechanisms for piperazine formation can be extrapolated.

One approach involves the reductive cyclization of dioximes. nih.gov A proposed mechanism suggests the catalytic hydrogenolysis of both N-O bonds to form a diimine intermediate. This is followed by cyclization to a dihydropyrazine (B8608421), which is then hydrogenated, undergoes elimination of ammonia, and is finally reduced to the piperazine ring. nih.gov The stereochemistry of the final product can be influenced by the direction of dihydrogen addition to the dihydropyrazine intermediate. nih.gov

Another powerful method is the use of multimetallic catalysis, where two or more metal catalysts work in concert to facilitate a transformation. nih.gov While a single metal catalyst can be limited by competing requirements of different reaction steps, a multimetallic system allows for independent optimization of each catalyst for specific functions, such as stereoselectivity and yield. nih.gov For instance, in a nickel- and cobalt-catalyzed cross-electrophile coupling, the two metals can be independently tuned to achieve enantioconvergence. nih.gov

Rhodium-catalyzed reactions of carboxylic acids with alkynes provide another pathway to cyclic structures. clockss.org A plausible catalytic cycle involves the coordination of the carboxylate to the rhodium(III) center, followed by ortho-rhodation to form a rhodacycle intermediate. Insertion of an alkyne and subsequent reductive elimination yields the final product, with the rhodium(I) species being re-oxidized to complete the cycle. clockss.org

Stereochemical Control Mechanisms in Asymmetric this compound Synthesis

The presence of a chiral center at the 2-position of this compound means that it can exist as two enantiomers. Asymmetric synthesis, the process of selectively producing one enantiomer, is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. slideshare.net

Achieving stereochemical control in the synthesis of this compound can be accomplished through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to the substrate to direct the stereochemical outcome of a reaction. york.ac.uk After the desired stereocenter is created, the auxiliary is removed. This method allows for the formation of a diastereomeric intermediate, which can often be separated, leading to a high enantiomeric excess of the final product. york.ac.uk

Use of Chiral Reagents: In this approach, a chiral reagent is used in stoichiometric amounts to control the formation of a new stereogenic center. york.ac.uk An example is the use of chiral boron reagents in aldol (B89426) reactions to produce syn- or anti-diols with high diastereoselectivity. uwindsor.ca The stereochemical outcome is dictated by the geometry of the boron enolate, which can be controlled by the choice of reagents and reaction conditions. uwindsor.ca

Use of Chiral Catalysts: Chiral catalysts create a chiral environment that favors the formation of one enantiomer over the other. slideshare.net This is a highly efficient method as only a small amount of the catalyst is needed. Asymmetric hydrogenation using iridium(I) catalysts with P,N-ligands has been shown to be effective for the synthesis of chiral piperidines from pyridinium (B92312) salts. mdpi.com The proposed mechanism involves an outer-sphere dissociative pathway where the stereochemistry is determined by the stereoselective protonation of an enamine intermediate. mdpi.com

The diastereoselectivity of a reaction, which is the preferential formation of one diastereomer over another, can be influenced by the presence of existing stereogenic centers in the molecule. msu.edu For example, in the reduction of a ketone with a nearby chiral center, the approach of the reducing agent can be sterically hindered on one face of the carbonyl group, leading to the preferential formation of one diastereomer. msu.edu

Reactivity and Transformation Mechanisms of this compound Derivatives

The piperazine ring in this compound is a versatile scaffold that can undergo various transformations to generate a diverse range of derivatives. Understanding the mechanisms of these reactions is key to designing novel compounds with desired properties.

One of the most common reactions is N-alkylation , which involves the introduction of an alkyl group onto one or both of the nitrogen atoms of the piperazine ring. acsgcipr.org This is typically achieved through an SN2 reaction between the amine and an alkyl halide or sulfonate. acsgcipr.org The mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. Green chemistry approaches are exploring the use of propylene (B89431) carbonate as both a reagent and a solvent for N-alkylation, avoiding the use of genotoxic alkyl halides. nih.gov Acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates proceeds through the formation of a carbocation intermediate which is then trapped by the nucleophilic pyrazole. mdpi.com

Ring transformation reactions offer a pathway to different heterocyclic systems from piperazine derivatives. These transformations can be induced by nucleophiles and often involve an initial nucleophilic attack on the ring, followed by ring-opening and subsequent recyclization. wur.nlelte.hu For example, the reaction of N-alkylpyrimidinium salts with nucleophiles can lead to ring contraction to form pyrazoles. wur.nl The mechanism involves initial addition of the nucleophile to the pyrimidine (B1678525) ring, followed by ring fission and recyclization. wur.nl Similarly, pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines can undergo a nucleophile-induced ring contraction to form pyrrolo[2,1-b] researchgate.netnih.govbenzothiazoles. beilstein-journals.org This proceeds via nucleophilic attack, cleavage of a sulfur-carbon bond to form a thiol intermediate, and subsequent intramolecular cyclization. beilstein-journals.org

The reactivity of this compound can also be harnessed to create complex molecules through multi-component reactions. For instance, silica-bonded N-propylpiperazine sodium n-propionate has been used as a recyclable catalyst for the one-pot synthesis of various pyran derivatives. researchgate.netresearchgate.net Furthermore, silica-bonded propylpiperazine-N-sulfamic acid has been employed as a solid acid catalyst for the synthesis of tetrasubstituted imidazoles. researchgate.net

Catalytic Applications of 2 Propylpiperazine Derivatives

2-Propylpiperazine as an Organic Base Catalyst

While the piperazine (B1678402) moiety is a well-known basic functional group in organic synthesis, specific research on the direct use of non-derivatized this compound as a homogeneous organic base catalyst is not extensively documented in the reviewed literature. The focus of contemporary research has predominantly shifted towards the application of its more robust and recoverable heterogeneous derivatives.

A significant advancement in the application of this compound derivatives is the development of Silica-Bonded N-Propylpiperazine Sodium N-Propionate (SBPPSP). This heterogeneous solid base catalyst has demonstrated remarkable efficiency in promoting the synthesis of various pyran derivatives. researchgate.netresearchgate.netcjcatal.com The catalyst is synthesized by the hydrolysis of silica-bonded N-propylpiperazine methyl n-propionate (SBPPMP), which is obtained from the reaction of 3-silica-bonded N-propylpiperazine and methyl acrylate. sid.ir

SBPPSP has been successfully employed as a recyclable catalyst for the one-pot, three-component synthesis of a variety of heterocyclic compounds. These reactions are typically carried out in environmentally benign solvents like aqueous ethanol (B145695) under reflux conditions, offering high yields and short reaction times. researchgate.netresearchgate.net A key advantage of SBPPSP is its excellent reusability; it can be recovered by simple filtration and reused for several consecutive runs without a significant loss in its catalytic activity. sid.ir

The catalytic activity of SBPPSP has been demonstrated in the synthesis of several important classes of compounds, including:

3,4-dihydropyrano[c]chromenes cjcatal.comsid.ir

2-amino-4H-pyrans researchgate.netcjcatal.com

1,4-dihydropyrano[2,3-c]pyrazoles researchgate.netcjcatal.com

2-amino-4H-benzo[e]chromenes researchgate.netcjcatal.com

Biscoumarins sid.ir

2-amino-4-aryl-4H,8H-6-methyl-8-oxo-pyrano[3,2-b]pyran derivatives researchgate.net

The general reaction schemes involve the condensation of an aldehyde, malononitrile, and a suitable active methylene (B1212753) compound. The efficiency of SBPPSP in these multicomponent reactions underscores its potential as a green and sustainable catalyst in organic synthesis.

Table 1: SBPPSP Catalyzed Synthesis of 4H-Pyran Derivatives

| Product Type | Reactants | Conditions | Yield (%) | Ref. |

| 3,4-Dihydropyrano[c]chromenes | Aromatic aldehydes, Malononitrile, 4-Hydroxycoumarin | Aqueous ethanol, Reflux | High | cjcatal.comsid.ir |

| 2-Amino-4H-pyrans | Aromatic aldehydes, Malononitrile, Dimedone/Ethyl acetoacetate | Aqueous ethanol, Reflux | High | researchgate.netcjcatal.com |

| 1,4-Dihydropyrano[2,3-c]pyrazoles | Aromatic aldehydes, Malononitrile, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aqueous ethanol, Reflux | High | researchgate.netcjcatal.com |

| Biscoumarins | Aldehydes, 4-Hydroxycoumarin | Aqueous ethanol, Reflux | High | sid.ir |

In contrast to the basic nature of SBPPSP, derivatization of the piperazine ring to include a sulfamic acid group transforms the silica-supported structure into a solid acid catalyst. Silica-Bonded Propylpiperazine-N-Sulfamic Acid (SBPPSA) is a recyclable and environmentally friendly catalyst that has proven effective in various acid-catalyzed reactions. cjcatal.com

SBPPSA is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. It has been successfully applied as a catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles from the reaction of benzil, aromatic aldehydes, primary amines, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. The catalyst demonstrates high stability and can be recycled multiple times without a significant decrease in its catalytic efficacy.

Furthermore, SBPPSA has been utilized in the synthesis of 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromenes and hydroxy-substituted naphthalene-1,4-dione derivatives under ambient, solvent-free conditions. cjcatal.com These protocols are noted for their simplicity, high yields, and short reaction times, highlighting the advantages of SBPPSA as a green and reusable solid acid catalyst.

Table 2: SBPPSA Catalyzed Synthesis of Heterocyclic Compounds

| Product Type | Reactants | Conditions | Yield (%) | Ref. |

| 1,2,4,5-Tetrasubstituted imidazoles | Benzil, Aromatic aldehydes, Amines, Ammonium acetate | Solvent-free | 70-92 | |

| 2-Amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromenes | Aromatic aldehydes, Malononitrile, 2-Hydroxynaphthalene-1,4-dione | Solvent-free, Ambient temp. | High | cjcatal.com |

Silica-Bonded N-Propylpiperazine Sodium N-Propionate (SBPPSP) as a Recyclable Solid Base Catalyst

Applications in Multicomponent Reactions and Heterogeneous Catalysis

The primary application of this compound derivatives in catalysis is within the realm of multicomponent reactions (MCRs) facilitated by heterogeneous catalysts. The immobilization of the this compound moiety onto a silica (B1680970) support, as seen with SBPPSP and SBPPSA, is a clear example of creating effective heterogeneous catalysts. researchgate.netsid.ircjcatal.com

These solid-supported catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for recycling and reuse, and often milder reaction conditions. The use of SBPPSP and SBPPSA in the synthesis of complex heterocyclic molecules through MCRs showcases the power of this approach. researchgate.netcjcatal.comcjcatal.com For instance, the synthesis of various pyran and chromene derivatives catalyzed by SBPPSP proceeds efficiently in aqueous ethanol, which is considered a green solvent. researchgate.netcjcatal.com Similarly, the use of SBPPSA under solvent-free conditions further enhances the environmental friendliness of the synthetic protocols. cjcatal.com

The silica-bonded N-propylpiperazine backbone has also been used as a support for palladium nanoparticles, creating a heterogeneous catalyst for cyanation reactions of aryl halides. cjcatal.com This demonstrates the versatility of the functionalized silica support derived from this compound in developing various types of heterogeneous catalysts.

Chiral this compound Derivatives as Organocatalysts

The field of asymmetric organocatalysis has witnessed exponential growth, with the development of a vast array of chiral small molecules that can induce enantioselectivity in chemical reactions. While piperazine is a common scaffold in the design of chiral ligands and organocatalysts, a specific focus on chiral derivatives of this compound as organocatalysts is not prominently featured in the surveyed scientific literature. The research appears to be concentrated on other chiral amines and their derivatives for asymmetric transformations. Therefore, detailed research findings on the application of chiral this compound derivatives as organocatalysts are not available for inclusion in this article.

Future Research Directions and Emerging Applications in Organic Chemistry

Development of Novel Synthetic Routes to Access Underexplored 2-Propylpiperazine Isomers

The synthesis of piperazine (B1678402) derivatives is a well-established field, yet the selective synthesis of specific isomers of this compound, particularly chiral isomers, remains a significant area for development. Traditional methods for creating substituted piperazines often result in mixtures of products and may not be suitable for generating enantiomerically pure compounds. nih.gov Future research is directed towards developing highly stereoselective and efficient synthetic routes.

Key areas of exploration include:

Asymmetric Synthesis: Starting from chiral α-amino acids, it is possible to construct orthogonally protected, enantiomerically pure 2-substituted piperazines in a few steps. rsc.org An efficient asymmetric synthesis for chiral N-(3-chloro-2-hydroxypropyl)anilines has been achieved through the regioselective ring-opening of chiral epichlorohydrin, a method that could be adapted for producing chiral this compound derivatives. nih.gov Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols offers another route to chiral piperazin-2-ones, which can be converted to the desired chiral piperazines. rsc.org

Catalytic C-H Functionalization: Direct functionalization of the piperazine ring's C-H bonds is a powerful strategy. mdpi.comnih.gov Visible-light photoredox catalysis has emerged as a mild and green alternative for C-H arylation and vinylation of piperazines. mdpi.com Iridium-catalyzed methods have also shown success in the regio- and diastereoselective synthesis of C-substituted piperazines from simple imines under mild conditions, offering a direct route to previously unreported diastereomers. acs.org

Novel Cyclization Strategies: Palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine derivatives provides a modular synthesis of highly substituted piperazines with excellent stereo- and regiochemical control. acs.org Another innovative approach involves the Ti(NMe2)4-mediated C-C bond-forming reaction, which proceeds through a [3+3] dimerization to create the piperazine skeleton. cas.cn Furthermore, a general method involving the double Michael addition of nitrosoalkenes to primary amines followed by catalytic reductive cyclization can produce piperazines with various substituents. nih.govresearchgate.net

These advanced synthetic strategies promise access to a wider range of this compound isomers, which are crucial for fine-tuning the properties of resulting pharmaceuticals and materials.

| Synthetic Strategy | Description | Potential Advantage for this compound | Key Research Findings |

| Asymmetric Synthesis from α-amino acids | Utilizes chiral starting materials to build the piperazine ring. | Access to enantiomerically pure (R)- and (S)-2-propylpiperazine. | A four-step synthetic route yields orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org |

| Palladium-Catalyzed Carboamination | Forms the heterocyclic ring via Pd-catalyzed reactions between aryl/alkenyl halides and substituted ethylenediamines. | Modular construction of piperazines with different substituents at various positions. nih.gov | Generates two bonds and up to two stereocenters in a single step with high diastereoselectivity. nih.gov |

| Iridium-Catalyzed Imine Coupling | A 100% atom-economic process that couples easily prepared imines to form the piperazine ring. | Straightforward, stereospecific synthesis of complex C-substituted piperazines under mild conditions. acs.org | Allows the selective formation of a single, previously unreported diastereoisomer. acs.org |

| Photoredox C-H Functionalization | Uses visible light and a photocatalyst to directly functionalize C-H bonds on the piperazine ring. | A green and mild method for introducing aryl or alkyl groups without pre-functionalized substrates. mdpi.comnsf.gov | Can be transitioned from batch to continuous flow conditions, improving sustainability. mdpi.com |

| Ti-Mediated Dimerization | Employs a titanium complex to mediate a [3+3] dimerization and C-C bond formation to create the piperazine skeleton. | An efficient methodology toward substituted piperazines from tridentate monoanionic ligands. cas.cn | The resulting dinuclear complex can be hydrolyzed to efficiently yield the substituted piperazine derivative. cas.cn |

Integration of this compound Scaffolds into Advanced Materials Science

The unique chemical properties of the piperazine ring, such as its basicity and ability to be substituted at two nitrogen atoms, make it a versatile building block for materials science. ontosight.ai The incorporation of the this compound scaffold into polymers, biomaterials, and functional materials is an emerging area of research.

Polymers and Dyes: Piperazine derivatives are used as intermediates in the synthesis of polymers and dyes. ontosight.ai The 2-propyl group on the piperazine ring can influence the physical properties, such as solubility and thermal stability, of the resulting polymers.

Biomaterials: Piperazine derivatives are known to act as permeation enhancers that can modulate epithelial structures. acs.org Research has shown they can increase myosin-mediated contraction, leading to a disruption of cell-cell contacts. acs.org This property could be harnessed in the development of transepithelial drug delivery systems. The specific structure of this compound could offer a unique profile of efficacy and interaction with biological membranes.

Functional Materials: Silica-bonded N-propylpiperazine derivatives have been developed as efficient and recyclable catalysts for various organic reactions. dntb.gov.uacjcatal.com These heterogeneous catalysts are easily separated from the reaction mixture, aligning with green chemistry principles. researchgate.net Further exploration could involve creating novel functional materials based on the this compound structure for applications in catalysis or as specialized ligands. The development of hybrid hydrogels that combine light-activated components with mechanical actuation for chemical production represents another frontier where such scaffolds could be integrated. nih.gov

| Application Area | Potential Role of this compound | Supporting Research |

| Polymer Chemistry | Act as a monomer or cross-linking agent to create novel polymers with tailored properties. | Piperazine derivatives are used in the synthesis of polymers and dyes due to their unique chemical properties. ontosight.ai |

| Biomaterials | Function as a permeation enhancer for transepithelial drug delivery systems. | Piperazine derivatives can disrupt epithelial monolayers by increasing cell force generation, enhancing permeability. acs.org |

| Heterogeneous Catalysis | Serve as the core for silica-bonded catalysts for use in green chemical synthesis. | Silica-bonded N-propylpiperazine sodium n-propionate has been shown to be an efficient and recyclable basic catalyst. dntb.gov.uacjcatal.com |